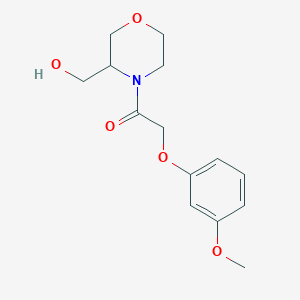

1-(3-(Hydroxymethyl)morpholino)-2-(3-methoxyphenoxy)ethanone

Description

Properties

IUPAC Name |

1-[3-(hydroxymethyl)morpholin-4-yl]-2-(3-methoxyphenoxy)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-18-12-3-2-4-13(7-12)20-10-14(17)15-5-6-19-9-11(15)8-16/h2-4,7,11,16H,5-6,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWUXEIGTJZXQMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC(=O)N2CCOCC2CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Hydroxymethyl)morpholino)-2-(3-methoxyphenoxy)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through the reaction of diethanolamine with a suitable dehydrating agent.

Substitution with Hydroxymethyl Group: The morpholine ring is then substituted with a hydroxymethyl group using formaldehyde in the presence of a base such as sodium hydroxide.

Attachment of the Ethanone Moiety:

Linking with Methoxyphenoxy Group: Finally, the compound is linked with a methoxyphenoxy group via an etherification reaction using 3-methoxyphenol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Hydroxymethyl)morpholino)-2-(3-methoxyphenoxy)ethanone undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

1-(3-(Hydroxymethyl)morpholino)-2-(3-methoxyphenoxy)ethanone has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Hydroxymethyl)morpholino)-2-(3-methoxyphenoxy)ethanone involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxyphenoxy groups allow the compound to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes structurally related ethanone derivatives, focusing on substituents, synthesis, and physicochemical properties:

Structural and Functional Differences

Morpholino vs. Phenyl Substituents: The target compound’s 3-(hydroxymethyl)morpholino group contrasts with phenyl rings in analogs (e.g., dihydroxyphenyl in ). Morpholino groups are known to improve aqueous solubility and reduce enzymatic degradation compared to aromatic systems .

Methoxy Positioning: The 3-methoxyphenoxy group is conserved across analogs, but its electronic effects vary with adjacent substituents. For example, in , the methoxy group is paired with a hydroxyl group on the phenyl ring, which may alter redox behavior compared to the target compound’s morpholino-linked system.

The morpholino group in the target may confer distinct pharmacokinetic advantages, such as prolonged half-life .

Physicochemical Properties

- Melting Points: Analogs with hydroxyl groups (e.g., , m.p. 193°C) exhibit higher melting points than those with methoxy or morpholino groups (e.g., , m.p. 109–110°C), likely due to stronger intermolecular hydrogen bonding.

- Solubility: The morpholino group in the target compound is expected to improve water solubility compared to purely aromatic analogs, as seen in similar morpholine derivatives .

Biological Activity

1-(3-(Hydroxymethyl)morpholino)-2-(3-methoxyphenoxy)ethanone, a compound with the CAS number 1421453-18-0, has attracted attention in various scientific fields due to its unique chemical structure and potential biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

Chemical Structure

The compound features a morpholine ring substituted with a hydroxymethyl group and an ethanone moiety linked to a methoxyphenoxy group. This unique arrangement of functional groups contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Morpholine Ring : Reaction of diethanolamine with a dehydrating agent.

- Hydroxymethyl Substitution : Substitution of the morpholine ring with formaldehyde in the presence of sodium hydroxide.

- Ethanone Moiety Attachment : Linking with a methoxyphenoxy group via etherification using 3-methoxyphenol and a suitable catalyst.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The hydroxymethyl and methoxyphenoxy groups enhance its ability to modulate various biochemical pathways:

- Enzyme Interactions : The compound may inhibit certain enzymes involved in inflammatory responses and cancer progression.

- Receptor Modulation : Potential binding to receptors that regulate cellular processes, which can lead to anti-inflammatory and anti-cancer effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance, studies have shown that derivatives of similar compounds can inhibit tumor growth by affecting pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and survival .

Case Studies

- In Vitro Studies : Cell viability assays demonstrated that compounds related to this compound can significantly reduce the proliferation of cancer cell lines, indicating potential therapeutic applications in oncology.

- In Vivo Studies : In animal models, similar compounds have been shown to suppress tumor growth more effectively when combined with other therapeutic agents, suggesting synergistic effects that warrant further investigation.

Comparative Analysis

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(3-(Hydroxymethyl)piperidino)-2-(3-methoxyphenoxy)ethanone | Piperidine ring | Anticancer |

| 1-(3-(Hydroxymethyl)morpholino)-2-(3-ethoxyphenoxy)ethanone | Ethoxy group instead of methoxy | Varies based on substitution |

Research Findings

Recent studies have highlighted the potential of this compound as a biochemical probe due to its unique functional groups. It has been explored for various applications:

- Anti-inflammatory Effects : The compound's ability to inhibit pro-inflammatory cytokines has been documented in several studies.

- Therapeutic Properties : Investigations into its use for treating conditions such as cancer and chronic inflammation are ongoing.

Q & A

Q. What are the common synthetic routes for synthesizing this compound?

The synthesis typically involves multi-step reactions, leveraging methodologies applicable to structurally related ethanone derivatives. Key approaches include:

- Friedel-Crafts Acylation : Reacting substituted benzaldehydes with acyl chlorides in the presence of Lewis acids (e.g., AlCl₃) to introduce the ethanone moiety .

- Cross-Coupling Reactions : Using palladium catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids under inert atmospheres for Suzuki-Miyaura coupling to functionalize aromatic rings .

- Nucleophilic Substitution : Employing K₂CO₃ or similar bases in polar aprotic solvents (e.g., DMF) to introduce morpholino or phenoxy groups .

Table 1: Representative Reaction Conditions

Q. Which spectroscopic techniques are critical for structural characterization?

A combination of techniques ensures accurate structural elucidation:

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks (e.g., δ 190.68 ppm for carbonyl groups in ethanones) .

- FT-IR/Raman Spectroscopy : Detects functional groups (e.g., C=O stretches at ~1700 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 384.1918 [M+H]⁺ for related compounds) .

- UV-vis Spectroscopy : Analyzes electronic transitions (e.g., λmax ~270 nm for conjugated systems) .

Q. How should this compound be stored to ensure stability?

Based on safety data for morpholino- and ethanone-containing analogs:

- Store in airtight containers at 2–8°C , protected from moisture and light.

- Avoid heat sources (per safety code P210) due to thermal sensitivity .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental spectral data?

Discrepancies between experimental and computational results (e.g., NMR chemical shifts or vibrational frequencies) can be addressed by:

- Higher-Level Theory : Using DFT methods (e.g., B3LYP/6-311++G(d,p) in Gaussian) to refine electronic structure predictions .

- Solvent Effects : Incorporating solvent models (e.g., PCM) to simulate realistic environments .

- X-ray Crystallography : Validating computational models with experimental crystal structures (if available) .

Q. What strategies optimize reaction yields for complex derivatives of this compound?

Yield optimization involves:

- Catalyst Screening : Testing Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-coupling efficiency .

- Solvent Optimization : Evaluating polar vs. non-polar solvents (e.g., DMF vs. THF) for solubility and reactivity .

- Temperature Gradients : Conducting reactions at varied temperatures (e.g., 60–100°C) to identify ideal kinetic conditions .

Q. How can this compound’s electronic properties inform its reactivity in drug design?

Quantum chemical calculations (e.g., HOMO-LUMO gaps, electrostatic potential maps) predict sites for electrophilic/nucleophilic attacks. For example:

Q. What methodologies assess its biological activity in academic research?

While direct data is limited, related ethanones are evaluated via:

- In Vitro Assays : Enzyme inhibition (e.g., HO-1 inhibitors) or cytotoxicity testing (e.g., MCF-7 breast cancer cells) .

- Metabolic Pathway Studies : Radiolabeling or fluorescent tagging to track cellular uptake .

Contradiction Analysis

Q. How to address conflicting spectral assignments in literature?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.